5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic molecule that features a unique combination of benzodioxole, oxadiazole, chlorophenyl, and pyrazolopyrazinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. Key steps include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The benzodioxole and oxadiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the pyrazolopyrazinone core: This is achieved through a series of condensation reactions involving hydrazine and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazides and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
5-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-CHLOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: can be compared with other similar compounds:
Properties
Molecular Formula |
C22H14ClN5O4 |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C22H14ClN5O4/c23-15-4-1-13(2-5-15)16-10-17-22(29)27(7-8-28(17)25-16)11-20-24-21(26-32-20)14-3-6-18-19(9-14)31-12-30-18/h1-10H,11-12H2 |
InChI Key |
AMWVZEOJFQGCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=O |
Origin of Product |
United States |
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